molecular formula C11H17ClN2 B3419423 1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride CAS No. 1431966-79-8

1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

Cat. No.: B3419423
CAS No.: 1431966-79-8
M. Wt: 212.72 g/mol
InChI Key: NVBPGLHQFHPUDA-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.1080262 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride, a compound with significant biological activity, has garnered attention in various fields of pharmaceutical research. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C12H16Cl2N2\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2

This compound features a pyrrolidine ring attached to a phenyl group, which is critical for its biological interactions.

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits varying degrees of activity against different cell lines. For instance, in studies utilizing human cancer cell lines, the compound demonstrated significant cytotoxic effects:

  • A549 Cells (Lung Adenocarcinoma) : Treatment with 100 µM concentration resulted in approximately 64% viability post-treatment compared to control groups, indicating a potent anticancer effect .
  • HSAEC-1 KT Cells (Non-Cancerous) : The compound also affected non-cancerous cells but to a lesser extent, highlighting its selective toxicity towards cancer cells .

Table 1: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
A54910064
HSAEC-1 KT10078 - 86

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits significant antibacterial and antifungal activity against various pathogens:

  • Antibacterial Activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. Notably, it was highly active against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound has been shown to stimulate nitric oxide production in both cancerous and normal cells, which may play a role in its cytotoxic effects . Additionally, it has been suggested that the presence of the pyrrolidine moiety enhances its ability to penetrate cell membranes, thereby increasing its efficacy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Therapy : A study reported the use of this compound in combination with standard chemotherapeutics like cisplatin, showing enhanced efficacy in reducing tumor size in animal models .
  • Infection Control : Another study highlighted its application in treating infections caused by resistant bacterial strains, demonstrating a significant reduction in bacterial load in treated subjects compared to controls .

Scientific Research Applications

Scientific Research Applications

The applications of 1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : This compound is investigated as a potential drug candidate for various conditions, including neurological disorders and depression. Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems.
  • Neurotransmitter Modulation : Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, making it a candidate for the treatment of mood disorders and schizophrenia.

Pharmacology

  • Receptor Interaction Studies : The compound has been studied for its binding affinity to various receptors, including serotonin and dopamine receptors. Such studies are crucial for understanding its pharmacological profile and potential therapeutic effects.
  • Behavioral Studies : Animal model studies have explored the effects of this compound on behavior, particularly its anxiolytic and antidepressant-like effects. These studies provide insights into its mechanism of action and therapeutic potential.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating potential applications in oncology.

Case Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant alterations in behavior consistent with increased serotonin levels. The findings suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), providing a foundation for further research into its antidepressant properties.

Case Study 2: Anti-inflammatory Action

In vitro experiments assessed the anti-inflammatory effects of this compound on human macrophage cell lines. Results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential utility in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis.

Properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMSGNSVEVXJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.